Cas no 13053-79-7 (N-(5-Methyl-3-isoxazolyl)benzenesulfonamide)

N-(5-Methyl-3-isoxazolyl)benzenesulfonamide is a sulfonamide derivative featuring a 5-methylisoxazole moiety, offering a versatile scaffold for pharmaceutical and agrochemical applications. Its benzenesulfonamide group enhances binding affinity to biological targets, while the isoxazole ring contributes to metabolic stability and selectivity. This compound is particularly valuable in medicinal chemistry as a precursor or intermediate for designing enzyme inhibitors, owing to its ability to interact with active sites through hydrogen bonding and hydrophobic interactions. Its well-defined structure and synthetic accessibility make it a reliable building block for researchers developing novel therapeutics or crop protection agents. The compound’s stability under standard conditions further ensures consistent performance in experimental settings.
N-(5-Methyl-3-isoxazolyl)benzenesulfonamide structure
13053-79-7 structure
Product Name:N-(5-Methyl-3-isoxazolyl)benzenesulfonamide
CAS No:13053-79-7
MF:C10H10N2O3S
MW:238.263000965118
CID:1060984
PubChem ID:747064
Update Time:2025-06-09

N-(5-Methyl-3-isoxazolyl)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • sulfamethoxazole
    • N-(5-methyl-3-isoxazolyl)benzenesulfonamide
    • CCG-110166
    • AKOS002951110
    • N-(5-methy-3-isoxazolyl)benzene-sulfonamide
    • Desaminosulfamethoxazole
    • CBDivE_009121
    • DB-265815
    • Z88895698
    • BS-51245
    • HMS2256L24
    • N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
    • CHEMBL608998
    • Oprea1_826935
    • SQNUDFDMVUDDJY-UHFFFAOYSA-N
    • SMR000091664
    • MFCD00447814
    • CS-0280754
    • NS00040752
    • SCHEMBL1027519
    • Desamino-SMX
    • N-(5-methylisoxazol-3-yl)-benzenesulfonamide
    • 13053-79-7
    • DTXSID201017800
    • F87778
    • STL363011
    • n-(5-methylisoxazol-3-yl)benzenesulfonamide
    • MLS000114244
    • Oprea1_719303
    • AG-690/33036028
    • N-(5-Methyl-3-isoxazolyl)benzenesulfonamide
    • Inchi: 1S/C10H10N2O3S/c1-8-7-10(11-15-8)12-16(13,14)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)
    • InChI Key: SQNUDFDMVUDDJY-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(NC1C=C(C)ON=1)(=O)=O

Computed Properties

  • Exact Mass: 238.04100
  • Monoisotopic Mass: 238.04121336g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 80.6Ų

Experimental Properties

  • PSA: 80.58000
  • LogP: 2.93760

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N-(5-Methyl-3-isoxazolyl)benzenesulfonamide Suppliers

Amadis Chemical Company Limited
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(CAS:13053-79-7)N-(5-Methyl-3-isoxazolyl)benzenesulfonamide
Order Number:A997875
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:24
Price ($):382.0
Email:sales@amadischem.com

Additional information on N-(5-Methyl-3-isoxazolyl)benzenesulfonamide

Introduction to N-(5-Methyl-3-isoxazolyl)benzenesulfonamide (CAS No. 13053-79-7)

N-(5-Methyl-3-isoxazolyl)benzenesulfonamide, a compound with the chemical identifier CAS No. 13053-79-7, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of sulfonamides that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structure of this molecule incorporates an isoxazole ring, which is a heterocyclic aromatic system known for its role in various pharmacophores, enhancing its interaction with biological targets.

The molecular framework of N-(5-Methyl-3-isoxazolyl)benzenesulfonamide consists of a benzenesulfonamide moiety linked to a 5-methyl-3-isoxazole group. This specific arrangement imparts unique chemical and biological properties, making it a valuable candidate for further investigation in drug discovery and development. The sulfonamide group is particularly noteworthy, as it is frequently employed in medicinal chemistry due to its ability to form hydrogen bonds and its role as a bioisostere for other functional groups.

In recent years, there has been a surge in research focused on sulfonamide derivatives, particularly those incorporating heterocyclic structures like the isoxazole ring. These derivatives have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The presence of the 5-methyl substituent in the isoxazole ring may influence the electronic properties of the molecule, potentially affecting its binding affinity and efficacy when interacting with biological targets.

One of the most compelling aspects of N-(5-Methyl-3-isoxazolyl)benzenesulfonamide is its potential as a scaffold for developing novel therapeutic agents. The combination of the benzenesulfonamide and isoxazole moieties creates a versatile platform that can be modified to target specific biological pathways. For instance, modifications at the methyl group or the sulfonamide nitrogen could fine-tune the pharmacokinetic properties of the compound, enhancing its bioavailability and therapeutic window.

Recent studies have highlighted the importance of understanding the structural-activity relationships (SAR) in sulfonamide derivatives. By systematically varying substituents on the benzenesulfonamide and isoxazole rings, researchers can gain insights into which structural features are critical for biological activity. This approach has led to the identification of several lead compounds with promising preclinical profiles. N-(5-Methyl-3-isoxazolyl)benzenesulfonamide stands out as a compound that warrants further exploration in this context.

The synthesis of N-(5-Methyl-3-isoxazolyl)benzenesulfonamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of key intermediates such as 5-methylisoxazole-3-carboxylic acid and 4-nitrobenzenesulfonyl chloride. These intermediates are then coupled via amide bond formation to yield the desired product. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, may be employed to improve efficiency and selectivity.

In terms of biological activity, preliminary studies suggest that N-(5-Methyl-3-isoxazolyl)benzenesulfonamide exhibits notable interactions with certain enzymes and receptors. For example, it has been observed to inhibit specific kinases involved in cancer cell proliferation. Additionally, its sulfonamide group may contribute to its antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways. These findings underscore the compound's potential as a lead structure for further medicinal chemistry efforts.

The pharmaceutical industry has increasingly recognized the importance of developing drugs with improved pharmacological profiles. N-(5-Methyl-3-isoxazolyl)benzenesulfonamide offers several advantages that make it an attractive candidate for drug development. Its molecular structure suggests good solubility in both aqueous and organic solvents, which is crucial for formulation purposes. Furthermore, its stability under various storage conditions enhances its practicality for clinical use.

As research continues to uncover new therapeutic targets and mechanisms, compounds like N-(5-Methyl-3-isoxazolyl)benzenesulfonamide will play an integral role in addressing unmet medical needs. The integration of computational methods such as molecular docking and virtual screening can accelerate the discovery process by identifying promising derivatives before experimental synthesis begins. This synergy between computational chemistry and experimental pharmacology holds great promise for advancing drug discovery efforts.

In conclusion, N-(5-Methyl-3-isoxazolyl)benzenesulfonamide (CAS No. 13053-79-7) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable asset for developing novel therapeutic agents. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly contribute to breakthroughs in medicine and healthcare.

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Amadis Chemical Company Limited
(CAS:13053-79-7)N-(5-Methyl-3-isoxazolyl)benzenesulfonamide
A997875
Purity:99%
Quantity:5g
Price ($):382.0
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